Oxalic acid;1-(4-phenylsulfanylbutyl)piperazine
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Overview
Description
Oxalic acid;1-(4-phenylsulfanylbutyl)piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula (COOH)₂. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(4-phenylsulfanylbutyl)piperazine typically involves the reaction of 1-(4-phenylsulfanylbutyl)piperazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include oxalic acid, piperazine derivatives, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-(4-phenylsulfanylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
Oxalic acid;1-(4-phenylsulfanylbutyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxalic acid;1-(4-phenylsulfanylbutyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors and ion channels, leading to various pharmacological effects. The compound may also exert its effects through the modulation of enzyme activity and the inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;1-(4-phenylsulfanylbutyl)piperazine include other piperazine derivatives such as:
- 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine
- (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .
Uniqueness
This compound is unique due to its combination of oxalic acid and piperazine moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxalic acid;1-(4-phenylsulfanylbutyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.C2H2O4/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16;3-1(4)2(5)6/h1-3,6-7,15H,4-5,8-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBNSBDTHEHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCSC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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